Product packaging for D-Threonine Benzyl Ester(Cat. No.:CAS No. 82679-58-1)

D-Threonine Benzyl Ester

Cat. No.: B1599554
CAS No.: 82679-58-1
M. Wt: 209.24 g/mol
InChI Key: IHRYAQVOEVWURS-WCBMZHEXSA-N
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Description

Significance of Non-Proteinogenic D-Amino Acid Derivatives in Chemical Research

While living organisms primarily use 22 proteinogenic L-amino acids to build proteins, a vast world of non-proteinogenic amino acids (NPAAs) exists beyond this set. nih.gov NPAAs are not encoded in the standard genetic code but serve vital roles as metabolic intermediates, signaling molecules, and components of natural products like antibiotics. amerigoscientific.comgoogle.com Among NPAAs, D-amino acid derivatives—the mirror images (enantiomers) of the common L-amino acids—are particularly significant.

The incorporation of D-amino acids into peptides, for instance, can dramatically increase their resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs. nih.gov This enhanced stability makes them invaluable tools in medicinal chemistry. Furthermore, NPAAs, including D-isomers, serve as versatile building blocks for creating novel drugs, catalysts, and advanced biotechnological tools, allowing for the introduction of unique chemical properties and functions into synthetic molecules. nih.govmdpi.combitesizebio.com D-threonine and its derivatives are utilized in various chemical and pharmaceutical applications, including the synthesis of specialized peptides and other bioactive compounds.

D-Threonine Benzyl (B1604629) Ester as a Chiral Synthon: Historical Context and Evolution of Applications

A "chiral synthon" or "chiral building block" is a molecule that possesses a defined stereocenter and is used in chemical synthesis to introduce that specific chirality into a new, more complex molecule. D-Threonine Benzyl Ester is an exemplary chiral synthon because it contains two fixed stereocenters, (2R, 3S), which can be transferred to a target molecule.

Historically, amino acid esters have been recognized as crucial intermediates for building complex chiral molecules, not just peptides. unimi.it this compound fits within this tradition and is specifically used as a chiral source in the pharmaceutical industry. google.com Its applications have evolved from general peptide synthesis to being a key reactant in the creation of specific, high-value compounds. For example, it is a documented reactant in the preparation of the antimicrobial agent 3-methyl-7-phenylacetamido-O-2-isocephem. It is also employed in the synthesis of new broad-spectrum antibiotics and as a protective agent for the threonine residue during complex peptide constructions. google.com The use of D-threonine as a chiral building block is also noted in the synthesis of glycosidic donors for antibiotics such as arimetamycin A.

Overview of Stereochemical Purity and Control in this compound Chemistry

In chiral synthesis, achieving and maintaining stereochemical purity is paramount, as different enantiomers of a molecule can have vastly different biological activities. The synthesis of amino acid benzyl esters, including the D-threonine derivative, is typically achieved by reacting the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid, with azeotropic removal of water. unimi.it

A significant challenge in this process is the risk of racemization—the conversion of a pure enantiomer into a mixture of both enantiomers—especially at the α-carbon. Research has shown that the choice of solvent is critical for controlling this outcome. A study by Bolchi et al. demonstrated that while traditional solvents like benzene (B151609) (hazardous) or toluene (B28343) can lead to partial or total racemization, using cyclohexane (B81311) as the azeotropic solvent allows for the preparation of a range of enantiomerically pure L- and D-amino acid benzyl esters. unimi.it This control is crucial for ensuring that this compound retains its specific (2R, 3S) configuration, making it a reliable chiral synthon. The use of urethane-based protecting groups, such as benzyloxycarbonyl (Cbz), is also a known strategy to help reduce the potential for racemization during synthesis. researchgate.netbrieflands.com Additives like HOBt (1-hydroxybenzotriazole) are also widely used in peptide coupling reactions to suppress racemization. peptide.compeptide.com

Table 2: Effect of Solvent on Racemization in Amino Acid Benzyl Ester Synthesis unimi.it
Solvent (Refluxing)Observed OutcomeStereochemical Purity
CyclohexaneEsterification proceeds without evident racemization.High (Enantiomerically Pure)
TolueneLeads to partially or totally racemized products.Low to Moderate (Racemization Occurs)

Scope and Utility of this compound in Complex Molecular Architectures

The utility of this compound extends across various fields of chemical synthesis due to its versatility and compatibility with diverse reaction conditions. chemimpex.com It serves as a valuable building block for creating novel compounds with significant potential, particularly in medicine. chemimpex.comgoogle.com

Its primary applications lie in providing a rigid, stereochemically defined framework for larger molecules. The benzyl ester group offers robust protection during synthesis but can be readily removed under standard conditions (e.g., hydrogenolysis) to unmask the carboxylic acid for further reactions, such as peptide bond formation. This strategic protection makes it a cornerstone in both solid-phase and solution-phase peptide synthesis. chemimpex.com Beyond peptides, its role as a chiral building block is critical in the total synthesis of complex natural products and pharmaceutical intermediates where precise control of stereochemistry is essential for biological function. google.com The ability to use D-threonine derivatives to synthesize specialized molecules like bioactive compounds and stable enzymes highlights its broad scope and importance in modern biotechnology and drug discovery.

Table 3: Selected Applications of this compound
Application AreaSpecific Use / Example MoleculeReference
Peptide SynthesisBuilding block for creating specific peptide sequences. chemimpex.com
Drug DevelopmentSynthesis of novel therapeutic agents; precursor for antibiotics. chemimpex.comgoogle.com
Antimicrobial SynthesisReactant for 3-methyl-7-phenylacetamido-O-2-isocephem. google.com
Chiral SynthesisChiral source for creating enantiomerically pure compounds. google.com
Protein EngineeringAids in modifying proteins to enhance stability and activity. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1599554 D-Threonine Benzyl Ester CAS No. 82679-58-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82679-58-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl (2R,3S)-2-amino-3-hydroxybutanoate

InChI

InChI=1S/C11H15NO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,8,10,13H,7,12H2,1H3/t8-,10+/m0/s1

InChI Key

IHRYAQVOEVWURS-WCBMZHEXSA-N

SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O

Isomeric SMILES

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O

sequence

T

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for D Threonine Benzyl Ester

Chemical Synthesis Approaches to D-Threonine Benzyl (B1604629) Ester

The synthesis of D-Threonine benzyl ester is predominantly achieved through direct esterification of D-Threonine or by utilizing stereochemically related precursors. These methods are designed to be efficient while preserving the optical purity of the final product.

Esterification is the most direct method for preparing this compound. The classical Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst, remains a fundamental approach. Modern adaptations focus on optimizing conditions to improve yield, reduce reaction times, and, most importantly, prevent racemization.

The direct condensation of D-Threonine with benzyl alcohol is an equilibrium-limited reaction that requires a strong acid catalyst to proceed at a practical rate. Common catalysts include thionyl chloride (SOCl₂), p-toluenesulfonic acid (p-TsOH), and hydrogen chloride (HCl). academax.comresearchgate.net Thionyl chloride is particularly effective as it reacts with benzyl alcohol to form benzyl chloride in situ, which then esterifies the amino acid. Alternatively, it can directly activate the carboxylic acid.

A general procedure involves suspending D-Threonine in benzyl alcohol, followed by the addition of the acid catalyst. The reaction temperature can range from 0°C to 100°C, with reaction times between 2 and 48 hours. google.com For instance, the esterification of the related D-allothreonine can be achieved using benzyl alcohol as the solvent and thionyl chloride as the catalyst. google.com The product is often isolated as a hydrochloride or tosylate salt, which enhances its stability and simplifies purification. researchgate.net

Table 1: Conditions for Acid-Catalyzed Direct Esterification of Amino Acids
Amino AcidAlcoholCatalystSolventTemperatureTime (h)YieldReference
D-allothreonineBenzyl AlcoholSOCl₂Benzyl Alcohol0-100°C2-48Not specified google.com
General Amino AcidsBenzyl AlcoholHCl1,2-Dichloroethane83°C4-6~65% academax.com
Various L- or D-Amino AcidsBenzyl Alcoholp-TsOHCyclohexane (B81311)RefluxNot specifiedHigh nih.gov

To drive the esterification equilibrium toward the product side, the water formed during the reaction must be continuously removed. Azeotropic distillation is a highly effective technique for this purpose. The reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as cyclohexane, toluene (B28343), or benzene (B151609). researchgate.netnih.gov As the mixture is heated to reflux, the water-solvent azeotrope distills off, is condensed, and collected in a Dean-Stark trap, where the water separates, and the solvent is returned to the reaction flask.

Historically, hazardous solvents like benzene and carbon tetrachloride were used. researchgate.netnih.gov However, modern protocols have replaced these with safer alternatives. Cyclohexane has emerged as a particularly effective solvent for preparing enantiopure amino acid benzyl esters, as its water azeotrope boils at a lower temperature than that of toluene, minimizing the risk of racemization. nih.govresearchgate.net This method has been successfully applied to a range of amino acids, yielding the corresponding benzyl ester tosylate salts in high purity. nih.gov

The preservation of stereochemical integrity at the α- and β-carbons of D-Threonine is paramount during esterification. The choice of solvent and the reaction temperature are critical factors influencing enantiopurity. Solvents that form high-boiling azeotropes with water, such as toluene, can lead to partial or complete racemization of the amino acid benzyl ester. nih.govresearchgate.net This is particularly true for amino acids with side chains that can stabilize a carbanion or carbocation at the α-position.

Studies have shown that cyclohexane is a superior solvent to toluene for maintaining enantiopurity in the p-TsOH catalyzed benzylation of amino acids. nih.govresearchgate.net For "problematic" amino acids like tryptophan or methionine, which are poorly soluble in cyclohexane, more polar "green" ethers such as 2-methyltetrahydrofuran (B130290) (Me-THF) have been successfully employed. nih.govsemanticscholar.org Chiral HPLC analysis is routinely used to confirm that the benzyl esters are formed with high enantiomeric purity under these optimized conditions. nih.govnih.gov

Table 2: Solvent Effects on Enantiopurity of Amino Acid Benzyl Esters
SolventWater Azeotrope B.P.Effect on EnantiopurityReference
Benzene69.3°CEffective but highly hazardous. researchgate.net
Toluene85°CCan cause partial or total racemization. nih.govresearchgate.net
Cyclohexane69.8°CExcellent for maintaining enantiopurity; safer alternative to benzene. nih.govresearchgate.net
2-Methyltetrahydrofuran (Me-THF)79°CGood for problematic amino acids; maintains enantiopurity. nih.govsemanticscholar.org

An alternative to direct esterification involves multi-step syntheses starting from chiral precursors. These methods are particularly valuable for creating complex molecules where D-Threonine or a derivative serves as a foundational chiral scaffold.

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials in asymmetric synthesis. D-Threonine, with its two defined stereocenters, is an excellent chiral pool reagent. mdpi.com Synthetic chemists can leverage the existing chirality of D-Threonine to build more complex target molecules, avoiding the need for developing a de novo asymmetric synthesis.

For example, D-Threonine has been used as the starting material for the de novo synthesis of L-lemonose, a rare sugar. nih.gov In this synthesis, the stereocenters of D-Threonine dictate the stereochemistry of the final product through a series of controlled chemical transformations. nih.gov Similarly, a synthesis of protected legionaminic acid also begins from D-Threonine. mdpi.com

The diastereomer, D-allo-Threonine, is also a valuable chiral precursor. A synthetic route to D-Threonine itself has been developed starting from L-Threonine, which is first converted to D-allo-Threonine. google.com The D-allo-Threonine is then esterified, protected, and subjected to an intramolecular cyclization with thionyl chloride that inverts the configuration of the hydroxyl group to give an oxazoline (B21484) intermediate. Subsequent ring-opening and deprotection yield the final D-Threonine product. google.com This strategy highlights how one stereoisomer can be transformed into another through a stereocontrolled sequence.

Stereoselective and Asymmetric Synthesis of D-Threonine Precursors

Homologation of Chiral Boronic Esters in D-allo-Threonine Building Block Preparation

The Matteson homologation is a powerful strategy for the stereoselective synthesis of complex molecules, including precursors to this compound such as D-allo-Threonine. uni-saarland.denih.gov This method facilitates the successive extension of chiral boronic esters, allowing for the construction of carbon chains with multiple, well-defined stereogenic centers. uni-saarland.denih.gov The process is particularly well-suited for preparing building blocks of marine natural products, many of which contain unusual amino acid residues. nih.gov

The core of the reaction involves the insertion of a carbon atom into a carbon-boron bond. chem-station.com The generally accepted mechanism begins with the addition of a carbenoid, such as (dichloromethyl)lithium, to a chiral boronic ester. uni-saarland.dechem-station.com This forms a tetrahedral boronate complex. Subsequently, a 1,2-migration of the organic substituent from the boron to the carbon atom occurs, a step often promoted by the addition of a Lewis acid like zinc chloride. uni-saarland.de The stereochemical outcome of this migration is controlled almost exclusively by the chiral diol auxiliary attached to the boron atom, leading to products with a predictable 1,2-anti-configuration. uni-saarland.de

This iterative process can be used to build the carbon backbone of D-allo-threonine. For instance, the synthesis can start from a simple methylboronic ester, which is sequentially homologated to introduce the necessary functional groups and stereocenters to form the desired D-allo-threonine structure. uni-saarland.de The use of pinanediol as a chiral auxiliary is common, as it is available in both enantiomeric forms and provides high levels of diastereoselectivity. nih.gov

Table 1: Key Features of Matteson Homologation for Chiral Building Block Synthesis

FeatureDescriptionReference
Reaction TypeOne-carbon homologation of boronic esters. chem-station.com
Key Reagentα-halocarbanions, typically (dichloromethyl)lithium. uni-saarland.dechem-station.com
StereocontrolAchieved through the use of a chiral auxiliary on the boronic ester (e.g., pinanediol). The reaction is substrate-controlled. uni-saarland.denih.gov
Typical ConfigurationYields 1,2-anti-configured products. uni-saarland.de
ApplicabilityIterative synthesis of complex chiral molecules, including amino acid precursors like (D)-allo-threonine. uni-saarland.de
Asymmetric Cyclocondensation Reactions for Threonine Derivative Synthesis

Asymmetric cyclocondensation represents another key strategy for synthesizing threonine derivatives with high stereochemical purity. This approach involves the formation of a rigid cyclic intermediate from a more flexible acyclic precursor, which serves to lock in the desired stereochemistry. Subsequent hydrolysis of this intermediate yields the target amino acid derivative.

One effective method involves the use of chiral Ni(II) Schiff base complexes. For instance, the asymmetric synthesis of (S)-allo-O-propargylthreonine has been achieved through the nucleophilic Michael addition to square-planar Ni(II) Schiff base complexes of dehydroamino acids. rsc.org The chiral auxiliary within the complex directs the stereochemical outcome of the addition, leading to the desired threonine analog with high enantiomeric purity after disassembly of the complex. rsc.org

Another powerful application of this principle is the synthesis of D-threonine from a D-allothreonine precursor via an oxazoline intermediate. In this process, a precursor such as N-benzoyl-D-allothreonine benzyl ester is treated with a dehydrating agent like thionyl chloride. This induces an intramolecular cyclocondensation to form a dihydrooxazole-carboxylate, a type of oxazoline. This cyclization reaction proceeds with an inversion of configuration at one of the stereocenters, converting the allo configuration to the desired threo configuration. The rigid, planar nature of the oxazoline ring locks in this new stereochemistry. The final step involves the controlled hydrolysis of the oxazoline ring, which opens to reveal the D-threonine derivative, now with the correct (2R, 3S) stereochemistry. This method effectively uses the temporary formation of a cyclic structure to control the spatial arrangement of substituents.

Chemoenzymatic and Biocatalytic Routes to this compound and Related Structures

Enzymatic Racemization of L-Threonine to D-allo-Threonine as a Precursor

The synthesis of D-threonine derivatives can efficiently begin from the abundant and inexpensive enantiomer, L-threonine, by using biocatalytic methods. A key step in this transformation is the epimerization at the α-carbon to produce D-allo-threonine, a direct precursor to D-threonine. This is achieved through the action of amino acid racemases. researchgate.net

An efficient process has been developed using a purified amino acid racemase (AArac12996) from Pseudomonas putida NBRC12996. researchgate.net This enzyme catalyzes the isomerization of L-threonine into a mixture of L-threonine and D-allo-threonine. researchgate.net By coupling this enzymatic reaction with the simultaneous crystallization of the less soluble D-allo-threonine product, the equilibrium can be shifted, driving the conversion towards the desired D-isomer. This integrated approach avoids complex multi-step chemical syntheses and the use of toxic reagents. researchgate.net

The process is performed in water under mild conditions (30 °C, atmospheric pressure) and demonstrates high efficiency and product purity. researchgate.net The enzyme exhibits remarkable stability under these process conditions, allowing for repetitive batch operations over extended periods. researchgate.net This chemoenzymatic strategy provides a sustainable and highly effective route to enantiomerically pure D-allo-threonine. researchgate.net

Table 2: Performance of Enzymatic Racemization and Crystallization for D-allo-Threonine Production

ParameterValueReference
Enzyme SourceAmino acid racemase (AArac12996) from Pseudomonas putida NBRC12996 researchgate.net
Starting MaterialL-Threonine researchgate.net
ProductD-allo-Threonine researchgate.net
Yield83% researchgate.net
Diastereomeric Excess (de)>99.2% researchgate.net
Enzyme Specific Yield2.56 g D-allo-Thr per mg of enzyme researchgate.net

Application of Threonine Aldolases in β-Hydroxy-α-Amino Acid Synthesis

Threonine aldolases (TAs) are powerful biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids, which are valuable chiral building blocks for pharmaceuticals. nih.govacs.orgtandfonline.com These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze the reversible carbon-carbon bond formation between glycine and a wide variety of aldehydes. nih.govresearchgate.net This reaction creates two adjacent stereocenters in a single step, making it a highly efficient route to complex amino acids like threonine and its analogs. nih.govresearchgate.net

The key advantage of using threonine aldolases is their excellent control over the stereochemistry at the α-carbon. nih.govnih.gov Both L-specific and D-specific threonine aldolases are known, providing access to either the (S)- or (R)-configuration at the α-amino center with high stereoselectivity. nih.gov However, a common challenge is the often moderate stereoselectivity at the newly formed β-carbon, which can result in a mixture of syn and anti diastereomers. nih.govnih.gov The natural function of TAs is the retro-aldol cleavage of threonine into glycine and acetaldehyde. nih.gov

Stereocontrol and Diastereoselectivity in Aldolase-Catalyzed Reactions

The stereochemical outcome of reactions catalyzed by threonine aldolases is determined by the specific enzyme used and the structure of the aldehyde substrate. acs.org While these enzymes exhibit strict control over the α-carbon's configuration, the diastereoselectivity at the β-carbon can vary significantly. nih.govresearchgate.net TAs are classified based on their preference for the β-carbon stereochemistry, with some enzymes favoring the threo product and others the erythro isomer, while low-specificity TAs show little preference. nih.gov

For example, an L-Threonine aldolase (LTA) discovered from Neptunomonas marine (NmLTA) shows a high inherent diastereoselectivity (89.5% de) for the l-threo product when reacting glycine with 4-methylsulfonyl benzaldehyde. acs.org The diastereoselectivity is governed by the precise orientation of the substrates within the enzyme's active site. acs.org Factors such as steric hindrance, hydrophobic interactions, and π-π stacking between active site residues and the aldehyde substrate play a crucial role in stabilizing the transition state that leads to one diastereomer over the other. rsc.org Protein engineering efforts have successfully improved the diastereoselectivity of TAs by modifying residues within the substrate access path, in some cases increasing the diastereomeric excess from as low as 26.8% to over 96%. rsc.org

Table 3: Diastereoselectivity of Wild-Type NmLTA with Various Aldehydes

Aldehyde SubstrateProduct DiastereomerDiastereomeric Excess (de)Reference
4-methylsulfonyl benzaldehydel-threo89.5% acs.org
Benzaldehydel-threo68.3% acs.org
4-chlorobenzaldehydel-threo75.1% acs.org
4-nitrobenzaldehydel-threo80.2% acs.org
Substrate Specificity and Engineering of Threonine Aldolases

Threonine aldolases naturally catalyze the cleavage of threonine, but for synthetic applications, their ability to accept a range of non-natural substrates is crucial. nih.gov While the specificity for the amino donor is often strictly limited to glycine, the enzymes generally accept a wide variety of aliphatic and aromatic aldehydes as the acceptor substrate. nih.govnih.gov This promiscuity allows for the synthesis of a diverse array of β-hydroxy-α-amino acids. nih.gov

The application of TAs in organic synthesis has been somewhat limited by issues such as low diastereoselectivity and moderate yields. nih.govnih.gov To overcome these limitations, protein engineering techniques like directed evolution and rational design have been extensively employed. nih.gov These methods have been used to alter and improve several key properties of threonine aldolases:

Diastereoselectivity: Mutations in the enzyme's active site and substrate access channels have been introduced to enhance the preference for a single diastereomeric product. For example, a triple variant of NmLTA (N18S/Q39R/Y319L) increased the diastereomeric excess for the synthesis of l-threo-4-methylsulfonylphenylserine to >99% while also boosting enzymatic activity. acs.org

Catalytic Activity: Engineering efforts have successfully increased the catalytic efficiency of TAs, leading to higher reaction rates and product yields. acs.orgresearchgate.net

Substrate Scope: While most TAs are highly specific for glycine, screening and engineering have identified or created variants that can accept other amino acids, such as alanine, as donors. nih.gov This expands the utility of these enzymes to the synthesis of α-quaternary α-amino acids. nih.gov

These advances in enzyme engineering are paving the way for the broader industrial application of threonine aldolases as robust biocatalysts for C-C bond formation. acs.org

Table 4: Comparison of Wild-Type and Engineered L-Threonine Aldolase (NmLTA)

Enzyme VariantSpecific Activity (U mg⁻¹)Diastereomeric Excess (de)Reference
NmLTA Wild-Type64.889.5% acs.org
NmLTA SRL Mutant (N18S/Q39R/Y319L)95.7>99% acs.org

Transgalactosylation Reactions of Threonine Derivatives with Glycosidases

The enzymatic synthesis of glycosylated threonine derivatives represents a significant advancement in the field of glycopeptide and glycoprotein synthesis. These complex molecules play crucial roles in various biological processes, including cell recognition and signaling. Traditional chemical glycosylation methods are often hampered by the need for extensive protecting group strategies to achieve the desired regio- and stereoselectivity. In contrast, enzymatic methods, particularly those employing glycosidases, offer a highly specific and efficient alternative.

β-Galactosidase from Escherichia coli has been effectively utilized as a biocatalyst for the transgalactosylation of threonine derivatives. nih.govnih.gov In these reactions, a galactosyl donor, such as lactose or o-nitrophenyl-β-D-galactopyranoside (ONPG), provides the galactose moiety, which is then transferred to the hydroxyl group of a threonine derivative acceptor. The selection of appropriate protecting groups for the amino and carboxyl functions of threonine is critical for a successful transgalactosylation reaction.

Research has shown that the hydrophobicity of the threonine derivative significantly influences the efficiency of the transgalactosylation reaction. For instance, in a biphasic system composed of an organic solvent and a buffer, a more hydrophobic threonine derivative can lead to higher bioconversion yields. This is attributed to its increased solubility in the organic phase, which can favor the enzymatic reaction, especially when a hydrophobic galactosyl donor like ONPG is used. nih.gov

The reaction medium also plays a pivotal role. While aqueous buffer systems can be used, the introduction of a co-solvent to create a biphasic system can enhance the transgalactosylation yield. For example, a heptane:buffer medium has been shown to improve the bioconversion of certain amino acid derivatives. nih.govnih.gov Molecular docking studies have further elucidated the binding of threonine derivatives to the active site of β-galactosidase, revealing that these derivatives can bind more strongly than the natural acceptor, glucose. nih.govnih.gov

Acceptor SubstrateGalactosyl DonorReaction MediumBioconversion Yield (%)
N-Z-Ser-OMeONPGHeptane:Buffer (70:30)23.2
N-Z-Ser-OMeLactoseBuffer3.94
N-Boc-Ser-OMeONPGNot specified6.8
N-Z-Ser-OBnONPGNot specified3.4

This table presents data for serine derivatives, which are structurally similar to threonine derivatives and illustrate the principles of transgalactosylation reactions catalyzed by β-galactosidase.

Enantioselective Biocatalytic Resolution Methods

The production of enantiomerically pure D-threonine and its derivatives, such as this compound, is of significant interest due to their application as chiral building blocks in the synthesis of pharmaceuticals. The presence of two chiral centers in threonine (at the α- and β-carbons) presents a considerable challenge for stereoselective synthesis. Enantioselective biocatalytic resolution offers an effective strategy to obtain the desired D-enantiomer from a racemic mixture of DL-threonine.

One prominent method involves the kinetic resolution of DL-threonine using the enzyme threonine deaminase (TD). berkeley.edu This enzyme selectively catalyzes the dehydration and deamination of L-threonine to produce 2-oxobutyrate and ammonia, leaving the D-threonine unreacted. berkeley.edu This process allows for the separation of the D-enantiomer with high enantiomeric excess (>99%). berkeley.edu

The efficiency of this resolution is influenced by substrate and product inhibition. While L-threonine exhibits mild substrate inhibition, D-threonine acts as a more potent inhibitor of threonine deaminase. berkeley.edu Therefore, controlling the substrate concentration is crucial for optimizing the reaction. Preparative-scale resolutions have been successfully conducted at substrate concentrations of up to 500 mM DL-threonine, achieving high yields of D-threonine. berkeley.edu

Following the enzymatic resolution, the unreacted D-threonine can be isolated from the reaction mixture using techniques such as cation-exchange chromatography. berkeley.edu The resulting D-threonine can then be used as a starting material for the synthesis of this compound through subsequent esterification reactions.

SubstrateEnzymeReaction Time (h)Enantiomeric Excess (ee) of D-Threonine (%)Isolation Yield of D-Threonine (%)
500 mM DL-ThreonineThreonine Deaminase (whole cells)5>9990.7

Chemical Reactivity and Derivatization Strategies of D Threonine Benzyl Ester

Amino Group Protection and Deprotection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely employed in solid-phase peptide synthesis (SPPS). iris-biotech.debiosynth.com Its application to D-threonine benzyl (B1604629) ester allows for the creation of a versatile building block, Fmoc-D-Thr(H)-OBzl, for incorporation into peptide chains.

Protection (Installation): The Fmoc group is typically introduced by reacting D-threonine benzyl ester with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The reaction is generally carried out in a biphasic system of aqueous sodium bicarbonate or sodium carbonate and an organic solvent like dioxane or dichloromethane (B109758).

Deprotection (Removal): The key advantage of the Fmoc group is its clean and rapid removal under non-acidic, basic conditions. iris-biotech.de Treatment with a solution of 20-50% piperidine (B6355638) in an organic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) efficiently cleaves the Fmoc group, liberating the free amine. The byproducts, dibenzofulvene and its piperidine adduct, are readily washed away. This mild deprotection condition ensures the stability of acid-labile protecting groups, such as the tert-butyl (tBu) ether on the hydroxyl group or the benzyl ester itself, making it a cornerstone of orthogonal protection strategies. biosynth.com

FeatureDescription
Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)
Installation Reagent Fmoc-OSu or Fmoc-Cl with a base (e.g., NaHCO₃)
Cleavage Condition 20-50% Piperidine in DMF
Stability Stable to acids and hydrogenolysis; Labile to bases.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that formed the basis of early solid-phase peptide synthesis methodologies. seplite.com The resulting derivative, Boc-D-Thr(H)-OBzl, is a key intermediate in the Boc/Bzl protection strategy.

Protection (Installation): The Boc group is introduced by treating this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) in a suitable solvent system (e.g., THF/water or dioxane/water). The reaction proceeds smoothly to yield the N-protected product.

Deprotection (Removal): The Boc group is quantitatively removed under moderately acidic conditions. seplite.com The most common reagent for this purpose is trifluoroacetic acid (TFA), typically used as a 25-50% solution in a solvent like dichloromethane (DCM). seplite.compeptide.com The cleavage results in the formation of the volatile byproducts isobutylene (B52900) and carbon dioxide. The stability of the Boc group to the basic conditions used for Fmoc removal and to the hydrogenolysis conditions used for benzyl group removal makes it an essential component of many orthogonal synthetic routes. biosynth.com

FeatureDescription
Protecting Group tert-Butyloxycarbonyl (Boc)
Installation Reagent Di-tert-butyl dicarbonate (Boc₂O) with a base
Cleavage Condition 25-50% Trifluoroacetic Acid (TFA) in DCM
Stability Stable to bases and hydrogenolysis; Labile to acids.

The benzyloxycarbonyl (Z or Cbz) group, developed by Bergmann and Zervas, was the first widely used urethane-type protecting group in peptide chemistry. researchgate.net It remains a valuable tool, particularly in solution-phase synthesis.

Protection (Installation): The Z-group is typically installed by reacting this compound with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction. highfine.com The reaction is performed in an aqueous/organic solvent mixture with a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed. highfine.com

Deprotection (Removal): The primary method for Z-group removal is catalytic hydrogenolysis. researchgate.netbachem.com This reaction involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like methanol (B129727) or ethanol. This process is exceptionally clean, yielding toluene (B28343) and carbon dioxide as byproducts. Importantly, these conditions will also cleave the C-terminal benzyl ester, liberating the free carboxylic acid. Alternatively, the Z-group can be removed by strong acids like HBr in acetic acid or liquid HF, though these conditions are harsher and less selective. researchgate.netbachem.com

FeatureDescription
Protecting Group Benzyloxycarbonyl (Z or Cbz)
Installation Reagent Benzyl Chloroformate (Cbz-Cl) with a base
Cleavage Condition Catalytic Hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH)
Stability Stable to mild acids and bases; Labile to hydrogenolysis and strong acids.

The power of modern chemical synthesis, particularly for complex molecules like peptides, lies in the concept of orthogonality. researchgate.net An orthogonal protection scheme employs multiple classes of protecting groups in a single molecule, where each class can be removed by a specific chemical mechanism without affecting the others. biosynth.com this compound and its derivatives are frequently incorporated into such schemes.

The two most common orthogonal strategies in peptide synthesis are the Boc/Bzl and Fmoc/tBu strategies. biosynth.comresearchgate.net

Boc/Bzl Strategy : In this approach, the α-amino group is temporarily protected with the acid-labile Boc group, while side-chain protecting groups (including for the threonine hydroxyl) and the C-terminal ester are typically benzyl-based (e.g., Benzyl ether, Benzyl ester). seplite.com The Boc group is removed at each step of peptide elongation with TFA. The benzyl-based groups are stable to TFA but are removed simultaneously in the final step using strong acid (e.g., HF) or hydrogenolysis. peptide.com This is considered a "quasi-orthogonal" strategy as both types of groups are acid-labile, but their removal relies on a significant difference in acid strength required for cleavage. biosynth.com

Fmoc/tBu Strategy : This is a fully orthogonal strategy. The α-amino group is protected with the base-labile Fmoc group, which is removed at each synthetic cycle with piperidine. iris-biotech.de Side-chain protecting groups are typically tert-butyl-based (e.g., tBu ether for the hydroxyl group), which are stable to piperidine but are cleaved by TFA. The final cleavage from the resin and removal of the side-chain protectors occurs in a single step with TFA. iris-biotech.de

This compound can be integrated into these schemes by protecting its amino and hydroxyl groups accordingly. For instance, Fmoc-D-Thr(tBu)-OH is a standard building block for the Fmoc/tBu strategy, while Boc-D-Thr(Bzl)-OH is used in the Boc/Bzl strategy. peptide.com The C-terminal benzyl ester of the parent compound is compatible with the Fmoc/tBu strategy, as it is stable to both the basic Fmoc deprotection and the acidic side-chain deprotection steps.

Hydroxyl Group Reactivity and Functionalization

The secondary hydroxyl group of threonine is less reactive than the α-amino group but can undergo O-acylation during peptide coupling, leading to side products. tandfonline.com While sometimes left unprotected in the synthesis of short peptides, its protection is generally recommended to ensure high purity and yield, especially in the assembly of longer sequences. nih.govug.edu.pl

The benzyl (Bzl) ether is the most common protecting group for the threonine hydroxyl group within the Boc/Bzl synthesis strategy. peptide.comug.edu.pl

Protection (Installation): The direct benzylation of the hydroxyl group of this compound can be challenging due to the competing reactivity of the amino group. A more effective route involves first protecting the amino group (e.g., with Boc or another temporary group) and then introducing the benzyl ether. The O-benzylation can be achieved under various conditions, including the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) followed by reaction with benzyl bromide (BnBr). organic-chemistry.org Another method involves reaction with benzyl alcohol in an acidic medium. ug.edu.pl A one-pot synthesis for O-benzyl-L-threonine has been reported where the α-amino group is temporarily protected with ethyl acetoacetate, followed by treatment with benzyl bromide. tandfonline.com

Deprotection (Removal): The benzyl ether is highly stable to a wide range of chemical conditions, including the acidic (TFA) and basic (piperidine) treatments used for Boc and Fmoc removal, respectively. organic-chemistry.org This stability makes it an excellent "permanent" protecting group during chain elongation. It is typically removed at the end of the synthesis under the same conditions used to cleave Z groups and benzyl esters:

Catalytic Hydrogenolysis : Treatment with H₂ over a palladium catalyst (Pd/C) effectively cleaves the benzyl ether. peptide.comorganic-chemistry.org

Strong Acids : Anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are commonly used in Boc-based solid-phase synthesis to simultaneously cleave the peptide from the resin and remove all benzyl-based side-chain protecting groups. peptide.com

The strategic use of the benzyl ether for hydroxyl protection, in concert with amino-protecting groups like Boc or Fmoc, is fundamental to the successful synthesis of complex threonine-containing molecules.

Tosylation and Subsequent β-Elimination for Dehydrothreonine Derivatization

A significant transformation of this compound involves the conversion of its β-hydroxyl group into a good leaving group, followed by elimination to form a dehydrothreonine derivative. This process is a key method for introducing unsaturation into amino acid frameworks, yielding valuable precursors for various synthetic applications, including the synthesis of non-proteinogenic amino acids and peptide mimics.

The tosylation of the secondary alcohol of an N-protected this compound, typically with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, is the initial activation step. The resulting O-tosyl derivative is highly susceptible to base-catalyzed β-elimination. Interestingly, depending on the choice of the N-protecting group, the elimination can occur directly upon tosylation without the isolation of the O-tosyl intermediate.

Research has shown that the N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group particularly facilitates this direct β-elimination. When N-α-Fmoc-threonine benzyl ester is treated with p-toluenesulfonyl chloride in dry pyridine, it converts almost quantitatively to N-α-Fmoc-dehydrothreonine benzyl ester. researchgate.net In contrast, other protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z) on the nitrogen atom tend to yield the stable O-tosyl derivative with little to no spontaneous elimination under the same conditions. researchgate.net This highlights the critical role of the N-protecting group in influencing the reaction pathway.

Table 1: Influence of N-Protecting Group on the Tosylation of Threonine Benzyl Ester in Pyridine

N-Protecting GroupSubstrateProduct(s)Yield of Dehydrothreonine DerivativeYield of O-Tosyl Derivative
FmocN-α-Fmoc-threonine benzyl esterN-α-Fmoc-dehydrothreonine benzyl esterNearly quantitativeNot formed
BocN-α-Boc-threonine benzyl esterO-Tosyl derivative-Predominantly formed
ZN-α-Z-threonine benzyl esterO-Tosyl derivative and dehydrothreonine derivative~10%~90%

Data synthesized from Somlai et al. researchgate.net

Reactions Involving the Secondary Alcohol in Synthetic Transformations

The secondary hydroxyl group of this compound is a versatile site for various synthetic modifications beyond elimination reactions. These transformations are crucial for introducing diverse functionalities and for constructing more complex chiral molecules.

One common reaction is O-acylation, where the hydroxyl group is converted to an ester. This can be achieved under acidic conditions to ensure chemoselectivity, leaving the (protonated) amine group unreacted. For instance, unprotected hydroxyamino acids can be directly acylated with acyl halides or carboxylic anhydrides in acidic media like trifluoroacetic acid (TFA) or a mixture of hydrochloric and acetic acid. beilstein-journals.org This method allows for the large-scale preparation of O-acyl derivatives. beilstein-journals.org

The secondary alcohol can also participate in stereoselective reactions. For instance, chelation-controlled addition of nucleophiles to aldehydes derived from protected threonine can proceed with high diastereoselectivity, influenced by the existing stereocenters of the threonine backbone. ucla.edu

Table 2: Representative Reactions of the Secondary Alcohol of this compound

Reaction TypeReagents and ConditionsProduct Type
O-AcylationAcyl chloride or anhydride, acidic medium (e.g., TFA)O-Acyl-D-threonine benzyl ester
O-BenzylationBenzyl bromide, base (e.g., NaH)O-Benzyl-D-threonine benzyl ester
O-SilylationSilyl chloride (e.g., TBDMSCl), base (e.g., imidazole)O-Silyl-D-threonine benzyl ester

Carboxyl Group Reactivity and Ester Cleavage Methods

The benzyl ester of D-Threonine serves as a robust protecting group for the carboxylic acid functionality. Its removal is a critical step in many synthetic sequences, particularly in peptide synthesis, to liberate the free carboxylic acid for subsequent coupling reactions or to yield the final product.

Catalytic Hydrogenolysis for Benzyl Ester Cleavage

The most common and mild method for the cleavage of benzyl esters is catalytic hydrogenolysis. acsgcipr.org This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. mdma.ch The reaction proceeds under neutral conditions and is highly efficient, yielding the free carboxylic acid and toluene as the byproduct. acsgcipr.org

A key advantage of this method is its orthogonality with other protecting groups. For instance, acid-labile groups like Boc and tert-butyl esters, and base-labile groups like Fmoc, are generally stable under the conditions of catalytic hydrogenolysis. wiley-vch.de This allows for the selective deprotection of the C-terminus in a protected peptide.

Transfer hydrogenolysis offers a convenient alternative to using gaseous hydrogen. In this variation, a hydrogen donor such as formic acid or ammonium (B1175870) formate (B1220265) is used in conjunction with the palladium catalyst. mdma.ch This method is often faster and can be performed at room temperature and atmospheric pressure. mdma.ch

Table 3: Conditions for Catalytic Hydrogenolysis of Benzyl Esters

CatalystHydrogen SourceSolventGeneral Conditions
10% Pd/CH₂ (gas)Methanol, Ethanol, or Ethyl AcetateRoom temperature, atmospheric or slightly elevated pressure
10% Pd/CFormic Acid (HCOOH)MethanolRoom temperature
Palladium BlackFormic Acid (HCOOH)MethanolRoom temperature, often faster than Pd/C

Data synthesized from Gowda et al. mdma.ch and other sources on peptide synthesis.

Transesterification Reactions

Transesterification is a process where the benzyl group of the ester is exchanged for another alkyl group from an alcohol, in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is driven to completion by using a large excess of the new alcohol, which also often serves as the solvent. masterorganicchemistry.com

For this compound, transesterification can be employed to convert it into other esters, such as methyl or ethyl esters, which may be more suitable for specific subsequent reactions or for modifying the solubility of the compound. The reaction can proceed via an addition-elimination mechanism under basic conditions (using an alkoxide) or through a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) pathway under acidic conditions. masterorganicchemistry.com

Table 4: Representative Transesterification of this compound

Original EsterAlcohol (Solvent)CatalystProduct
This compoundMethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)D-Threonine Methyl Ester
This compoundEthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOC₂H₅)D-Threonine Ethyl Ester

Stereochemical Control and Retention During Transformations

Maintaining the stereochemical integrity of the two chiral centers in this compound ((2R, 3S) configuration) is of paramount importance during its chemical transformations. The stereochemistry of the final product is critical for its biological activity and function.

In many of the reactions discussed, the stereocenters are not directly involved in the bond-breaking or bond-forming steps, and thus the configuration is retained. For example, during the catalytic hydrogenolysis of the benzyl ester, the reaction occurs at the benzylic C-O bond, which is distant from the chiral centers, ensuring that the stereochemistry of the D-threonine backbone remains intact. mdma.ch Similarly, O-acylation or O-silylation of the secondary alcohol does not affect the configuration at either chiral carbon.

However, reactions that proceed via intermediates where the stereocenters could be compromised require careful consideration of the reaction conditions. For instance, the β-elimination of an O-tosyl derivative to form a dehydrothreonine results in the loss of the stereocenter at the β-carbon. The α-carbon's stereochemistry is generally retained, especially with a suitable N-protecting group that prevents racemization through azlactone formation. wiley-vch.de

In a synthetic route for D-threonine from D-allothreonine, an intramolecular cyclization to an oxazoline (B21484) intermediate proceeds with an inversion of configuration at the hydroxyl-bearing carbon, a key step in establishing the correct threonine stereochemistry. google.com This demonstrates a deliberate and controlled manipulation of stereochemistry.

It is crucial to choose reaction conditions, particularly the base and solvent, that minimize the risk of epimerization at the α-carbon. Strong bases can potentially abstract the α-proton, leading to racemization, especially if the carboxyl group is activated. wiley-vch.de Therefore, careful planning and execution of each synthetic step are essential to ensure the desired stereochemical outcome.

Applications of D Threonine Benzyl Ester As a Chiral Synthon and Building Block

Utilization in Peptide Synthesis and Peptidomimetic Design

The incorporation of D-amino acids into peptide sequences can significantly enhance their proteolytic stability and influence their conformational properties. D-Threonine benzyl (B1604629) ester is a key reagent in this context, offering a strategic advantage in the construction of novel peptides and peptidomimetics.

In both solid-phase peptide synthesis (SPPS) and traditional solution-phase synthesis, the protection of the C-terminus of an amino acid is a fundamental requirement to enable the formation of a peptide bond with the N-terminus of the subsequent amino acid. D-Threonine benzyl ester fulfills this role effectively, with the benzyl ester group serving as a robust protecting group for the carboxylic acid functionality. researchgate.netnih.gov

The benzyl ester protection is particularly advantageous in Boc (tert-butyloxycarbonyl) based SPPS strategies. hongtide.com In this approach, the temporary N-terminal Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), while the more stable benzyl ester group on the C-terminus remains intact. hongtide.com The final deprotection of the benzyl group is typically achieved under harsher conditions, such as strong acid (e.g., hydrogen fluoride) or through catalytic hydrogenation, ensuring its stability throughout the iterative coupling and deprotection cycles of peptide chain elongation. hongtide.compeptide.com

In solution-phase synthesis, this compound provides a C-terminally protected building block that can be readily coupled with an N-protected amino acid to form a dipeptide. This process can be repeated sequentially to construct longer peptide chains. The benzyl ester offers good crystallinity and solubility in organic solvents, facilitating purification of the intermediate peptide fragments.

Table 1: Protecting Group Strategies in Peptide Synthesis Utilizing Benzyl Esters

Synthesis MethodN-Terminal ProtectionC-Terminal Protection (e.g., this compound)Cleavage Condition for Benzyl Ester
Boc-SPPSBoc (tert-butyloxycarbonyl)Benzyl EsterStrong Acid (e.g., HF) or Hydrogenolysis
Solution-Phase SynthesisZ (Benzyloxycarbonyl) or BocBenzyl EsterHydrogenolysis

The deliberate incorporation of D-amino acids, such as that derived from this compound, into peptide sequences is a widely employed strategy to modulate the biological and physical properties of peptides. researchgate.net The presence of a D-amino acid can disrupt the typical helical structures formed by L-amino acids, inducing specific turns or conformational constraints. This structural alteration can lead to enhanced binding affinity and selectivity for biological targets.

Furthermore, peptides containing D-amino acids exhibit increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid residues. This enhanced stability in biological systems translates to a longer in vivo half-life, a desirable attribute for therapeutic peptides. Research has demonstrated the successful incorporation of various D-amino acids into diverse peptide sequences, highlighting the general applicability of this approach. researchgate.net

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound can serve as a chiral precursor for the synthesis of conformationally constrained peptidomimetics. springernature.com The defined stereochemistry at the α- and β-carbons of the threonine backbone provides a rigid scaffold for the design of molecules that can adopt specific, biologically active conformations.

By modifying the backbone or side chain of this compound, chemists can create novel structures that mimic the spatial arrangement of critical pharmacophoric groups in a peptide. For instance, the hydroxyl group of the threonine side chain can be used as a handle for further chemical modifications, leading to the synthesis of cyclic or bridged peptidomimetics with reduced conformational flexibility. nih.govmdpi.com

Role in the Asymmetric Synthesis of Complex Organic Molecules

Beyond its utility in peptide chemistry, the inherent chirality of this compound makes it a valuable starting material and chiral auxiliary in the asymmetric synthesis of complex organic molecules.

Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that form the core structure of many important antibiotics. More recently, they have gained attention as key intermediates in the synthesis of other complex molecules, including the side chain of the potent anti-cancer drug, Taxol (Paclitaxel). nih.govresearchgate.netresearchgate.net

The synthesis of the Taxol side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, requires precise control of the stereochemistry at two adjacent carbon atoms. While not a direct precursor in all synthetic routes, D-threonine derivatives, by virtue of their (2R, 3S) stereochemistry in the allo form, can serve as a chiral pool starting material for the construction of related chiral intermediates. The general strategy involves utilizing the existing stereocenters of the amino acid to direct the formation of new stereocenters in the target molecule. For instance, the carbon backbone and functional groups of D-allothreonine can be chemically transformed to construct the azetidinone ring with the desired stereoconfiguration. google.com

Table 2: Key Chiral Intermediates in Taxol Side Chain Synthesis

IntermediateKey Structural FeatureRole of Chiral Precursor (e.g., D-Threonine derivative)
(3R,4S)-Azetidin-2-oneFour-membered β-lactam ring with specific stereochemistryProvides the chiral backbone for stereoselective synthesis
N-benzoyl-(2R,3S)-3-phenylisoserineThe final side chain of TaxolThe ultimate target of the asymmetric synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. This compound, or its derivatives, can function as a chiral auxiliary in stereoselective carbon-carbon bond forming reactions. nih.gov

In this application, the chiral this compound is first attached to a prochiral substrate. The steric and electronic properties of the chiral auxiliary then direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer over the other. After the desired stereocenter has been created, the chiral auxiliary is cleaved from the molecule and can, in principle, be recovered and reused. This methodology is a powerful tool for the synthesis of enantiomerically pure compounds.

Synthesis of Glycosidic Donors and Glycopeptides

D-Threonine, along with serine, is a key amino acid residue for O-linked glycosylation, a critical post-translational modification that influences protein folding, stability, and function. The synthesis of glycopeptides, which are essential for studying these biological processes, often relies on the use of protected amino acid building blocks like this compound.

In the chemical synthesis of O-glycosylated peptides, a common strategy involves a building block approach where a glycosylated threonine residue is prepared first and then incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). The benzyl ester in these building blocks serves to protect the C-terminus during the synthesis. For instance, in the construction of fluorescently labeled glycoclusters designed to study the binding specificity of the mannose receptor, a threonine derivative with a benzyl ester-protected carboxylic acid was utilized. Following the coupling of glycans to the threonine scaffold, the benzyl ester was removed by hydrogenolysis to allow for the subsequent coupling to oligolysine peptides. nih.gov This approach highlights the utility of the benzyl ester as a temporary protecting group that is stable during glycosylation and can be removed without affecting the newly formed glycosidic bonds. nih.gov

The general scheme for such a synthesis is outlined below:

StepDescriptionReactants/ReagentsProduct
1Protection of D-ThreonineD-Threonine, Benzyl alcohol, Acid catalystThis compound
2N-terminal ProtectionThis compound, Fmoc-OSuFmoc-D-Thr-OBzl
3GlycosylationFmoc-D-Thr-OBzl, Activated Glycosyl DonorGlycosylated Fmoc-D-Thr-OBzl
4Benzyl Ester DeprotectionGlycosylated Fmoc-D-Thr-OBzl, H₂, Pd/CGlycosylated Fmoc-D-Thr-OH
5Peptide SynthesisGlycosylated Fmoc-D-Thr-OH, other amino acidsGlycopeptide

This is a representative scheme. Specific reagents and conditions may vary based on the target glycopeptide.

Derivatization to Thioamino Acids (e.g., β-Methylcysteine, Thiothreonine) via Aziridine (B145994) Intermediates

The conversion of D-threonine derivatives into valuable thioamino acids like β-methylcysteine proceeds through a key aziridine intermediate. This strategy leverages the stereochemistry of the starting threonine to produce enantiomerically pure products. While studies have often employed methyl or allyl esters, the synthetic route is applicable to the benzyl ester as well.

The synthesis begins with the protection of the amino group of a D-threonine ester, followed by the activation of the β-hydroxyl group (e.g., as a mesylate or through a Mitsunobu reaction). This activation facilitates an intramolecular nucleophilic attack by the protected nitrogen to form a cis-aziridine-2-carboxylate. The stereochemistry of the threonine starting material dictates the stereochemistry of the resulting aziridine.

Subsequent regioselective ring-opening of this electrophilic aziridine with a thiol nucleophile, such as benzyl mercaptan, yields the protected β-methylcysteine derivative. The reaction is promoted by a Lewis acid, like boron trifluoride etherate (BF₃·OEt₂), and proceeds with high stereoselectivity.

Table of Reaction Steps for β-Methylcysteine Synthesis:

StepTransformationKey ReagentsIntermediate/Product
1N-ProtectionD-Threonine Ester, Trityl Chloride, Et₃NN-Trityl-D-Threonine Ester
2Aziridine FormationN-Trityl-D-Threonine Ester, Mesyl Chloride, Et₃NN-Trityl-aziridine-2-carboxylate Ester
3Aziridine Ring OpeningN-Trityl-aziridine-2-carboxylate Ester, Benzyl Mercaptan, BF₃·OEt₂Protected S-Benzyl-β-Methylcysteine

This methodology provides an efficient pathway to orthogonally protected β-methylcysteine analogs, which are important components of various biologically active peptides and natural products.

Synthesis of Heterocyclic Compounds Incorporating the Threonine Scaffold

The chiral backbone of this compound can be incorporated into various heterocyclic structures, such as oxazolines. These heterocycles are not only prevalent in natural products but also serve as important ligands in asymmetric catalysis.

A notable example involves the synthesis of (4R,5S)-5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid benzyl ester. This synthesis starts from N-benzoyl-D-allothreonine benzyl ester, a diastereomer of the corresponding D-threonine derivative. The key step is an intramolecular cyclization reaction promoted by thionyl chloride. In this reaction, the hydroxyl group of the threonine scaffold is converted into a good leaving group, which is then displaced by the oxygen of the N-benzoyl group to form the oxazoline (B21484) ring. google.com This process occurs with an inversion of stereochemistry at the hydroxyl-bearing carbon. google.com

The reaction proceeds as follows: N-benzoyl-D-allothreonine benzyl ester is treated with thionyl chloride in a solvent like dichloromethane (B109758). The reaction mixture is refluxed to drive the cyclization to completion. Following the reaction, an aqueous workup and extraction yield the desired oxazoline product. google.com This transformation demonstrates how the stereocenters of this compound can be used to control the stereochemistry of the resulting heterocyclic product.

Applications in Advanced Chemical Probe Development

The unique structural features of this compound also lend themselves to the development of sophisticated chemical probes for studying biological systems.

Integration into FRET-Based Imaging Probes

While specific examples detailing the direct integration of this compound into Förster Resonance Energy Transfer (FRET) probes are not prominently documented in publicly available research, the principles of FRET probe design allow for its potential inclusion. FRET-based probes are powerful tools for visualizing molecular events in living cells, such as enzyme activity or protein-protein interactions. These probes typically consist of two fluorophores, a donor and an acceptor, connected by a linker that is sensitive to a specific biological event.

A common design for enzyme activity probes involves a peptide substrate that is cleaved by the enzyme of interest. This compound could be incorporated into such a peptide linker. The presence of the bulky benzyl group could influence the conformation of the peptide and its recognition by specific proteases. Upon cleavage of the peptide backbone, the donor and acceptor fluorophores would separate, leading to a change in the FRET signal that can be monitored by fluorescence microscopy. The chirality of the D-threonine residue would also be a critical factor in the specificity of the probe for its target enzyme.

Site-Specific Protein Modification via Non-Natural Amino Acid Incorporation

This compound has been successfully utilized as a non-natural amino acid for site-specific protein modification and the development of highly sensitive enzyme substrates. A significant application is in the design of substrates for caspases, a family of proteases crucial for apoptosis (programmed cell death).

In a study utilizing a hybrid combinatorial substrate library (HyCoSuL) to profile the substrate specificity of various human caspases, it was discovered that threonine benzyl ester was the optimal amino acid at the P2 position for caspases 3, 6, and 7. nih.gov This finding was unexpected, as it revealed that the S2 pocket of these enzymes is large enough to accommodate the bulky benzyl group. nih.gov

This research led to the design of new, highly sensitive caspase substrates incorporating threonine O-benzyl ester at the P2 position. For example, a highly active substrate for caspase-8 was developed containing three unnatural amino acids: tert-leucine at P4, homoglutamic acid at P3, and threonine benzyl ester at the P2 position. nih.gov The resulting substrate exhibited a kcat/KM value approximately 5.5-fold higher than the standard reference substrate. nih.gov

Table of Optimized Caspase Substrates Incorporating Threonine Benzyl Ester:

Caspase TargetP4 ResidueP3 ResidueP2 ResidueP1 ResidueRelative Activity Improvement
Caspase-3/7VariesVariesThr(Bzl)AspEnhanced Sensitivity
Caspase-8tert-LeucineHomoglutamic AcidThr(Bzl)Asp~5.5-fold

Data sourced from Drag et al. (2014). nih.gov

This application demonstrates the power of incorporating non-natural amino acids like this compound to probe the active sites of enzymes and to develop highly specific and sensitive tools for biochemical research.

Advanced Analytical Methodologies for D Threonine Benzyl Ester

Chiral Purity Determination Techniques

Ensuring the optical purity of D-Threonine Benzyl (B1604629) Ester is paramount. Various analytical methods are utilized to quantify its enantiomeric and diastereomeric purity, confirming the stereochemical outcome of synthetic procedures.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like D-Threonine Benzyl Ester. heraldopenaccess.usuma.es This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation in time as they pass through the column. phenomenex.com The differential interaction results in distinct retention times for each enantiomer, allowing for their quantification.

The choice of CSP is crucial for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. heraldopenaccess.us For amino acid derivatives, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, have proven particularly successful for resolving enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, especially for accurately quantifying trace enantiomers. hplc.eu

Detection is typically carried out using a UV detector, as the benzyl group in this compound provides a strong chromophore. heraldopenaccess.us The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. The formula used is:

ee (%) = ([Area of Major Enantiomer - Area of Minor Enantiomer] / [Area of Major Enantiomer + Area of Minor Enantiomer]) x 100

Method development often involves screening various CSPs and mobile phase compositions to achieve optimal resolution. phenomenex.com For amino acid benzyl esters, chiral HPLC analysis has been shown to confirm enantiomeric purity under specific reaction conditions. researchgate.net

Table 1: Illustrative Chiral HPLC Conditions for Amino Acid Derivatives This table provides examples of conditions that can be adapted for the analysis of this compound.

Chiral Stationary Phase (CSP) Mobile Phase Composition Flow Rate (mL/min) Detection Wavelength (nm) Reference
Phenomenex Lux 3µ Amylose-2 Hexane/Isopropanol (80/20) 1.0 210 researchgate.net
Chiralcel AS-H Isopropanol/Hexane (5:95) 0.5 210 wiley-vch.de
Chiralcel AD-H Isopropanol/Hexane (10:90) 0.5 254 wiley-vch.de

Diastereomeric Ratio (dr) Determination Methods (e.g., ¹H NMR analysis of derivatives)

When this compound is used in reactions that create a new stereocenter, the product will be a mixture of diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for determining the diastereomeric ratio (dr). Since diastereomers have different physical properties, their corresponding nuclei are in chemically non-equivalent environments, leading to distinct signals in the NMR spectrum. researchgate.net

To facilitate the analysis, the chiral analyte is often reacted with a chiral derivatizing agent (CDA) to form covalent diastereomeric derivatives. mdpi.comnih.gov These derivatives typically exhibit larger differences in chemical shifts compared to the non-covalent complexes formed with chiral solvating agents, making quantification more straightforward. mdpi.com A classic example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.gov

The ¹H NMR spectrum of the resulting diastereomeric mixture will show separate signals for at least one corresponding proton in each diastereomer. The diastereomeric ratio is then determined by integrating these well-resolved signals. mdpi.com The accuracy of this determination depends on finding signals that are baseline-resolved and free from overlap with other peaks in the spectrum. nih.gov For complex spectra, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving spectral resolution and allowing for more accurate integration. researchgate.net

In studies involving the synthesis of 4-Fluoro-Threonine, ¹H NMR analysis of crude products was used to determine the diastereomeric ratios of syn and anti isomers. acs.org Similarly, the diastereomeric ratio of products from Ugi reactions involving L-threonine has been determined by ¹H-NMR analysis of the unpurified products. mdpi.com

Optical Rotation Measurements in Stereochemical Analysis

Optical rotation is a fundamental property of chiral molecules that reflects their ability to rotate the plane of polarized light. This technique, also known as polarimetry, measures the specific rotation [α], which is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

The measured optical rotation of a sample is directly proportional to its enantiomeric purity. A pure sample of this compound will exhibit a specific rotation equal in magnitude but opposite in sign to that of its L-enantiomer. A racemic mixture (50:50 D/L) will have an optical rotation of zero. Therefore, polarimetry can be used to determine the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known. researchgate.net

While HPLC and NMR are generally preferred for their higher accuracy and precision, optical rotation serves as a rapid, non-destructive method for a preliminary assessment of stereochemical purity. It is often reported as a key characterization parameter for newly synthesized chiral compounds. researchgate.netwiley-vch.de

Monitoring of Reaction Progress and Conversion Rates

Optimizing the synthesis of this compound requires careful monitoring of reaction progress to determine endpoints and maximize yield and purity. Both TLC and HPLC are indispensable tools for this purpose.

Thin Layer Chromatography (TLC) in Synthetic Optimization

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for the qualitative monitoring of chemical reactions. researchgate.net In the context of synthesizing or using this compound, TLC allows chemists to track the consumption of starting materials and the formation of the desired product over time. google.comlibretexts.org

To monitor a reaction, small aliquots of the reaction mixture are taken at different time points and spotted onto a TLC plate alongside spots of the starting materials and, if available, the pure product. libretexts.org After eluting the plate with an appropriate solvent system, the spots are visualized, typically using UV light (due to the benzyl group) or a chemical stain. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant has completely disappeared. libretexts.orgunotes.net

TLC is invaluable during synthetic optimization as it provides immediate feedback, helping to determine the optimal reaction time and to identify the presence of byproducts. acs.org For instance, in patent literature describing the synthesis of D-threonine derivatives, TLC is repeatedly cited as the method used to monitor the completion of various reaction steps, such as esterification and ring-closure reactions. google.com

Table 2: Application of TLC in Monitoring Reactions

Reaction Step Purpose of Monitoring Visualization Method Outcome Reference
Esterification of D-allothreonine Monitor reaction completion Not specified Reaction endpoint determined google.com
N-benzoylation of D-allothreonine methyl ester Monitor reaction completion Not specified Reaction endpoint determined google.com
Fluorination of an oxazolidinone precursor Monitor reaction completion Not specified Reaction stopped upon completion acs.org

Quantitative HPLC for Reaction Conversion and Stereospecificity

While TLC provides qualitative information, HPLC can be used for the quantitative analysis of reaction mixtures. By creating a calibration curve with standards of known concentration, HPLC can determine the exact concentration of reactants and products in an aliquot from the reaction mixture. This allows for the precise calculation of reaction conversion rates and yields at any given time.

Quantitative HPLC is also a powerful tool for assessing the stereospecificity of a reaction. By using a chiral HPLC method as described in section 5.1.1, it is possible to monitor not only the formation of the desired product but also to check for any racemization or epimerization that might occur during the reaction. For example, if this compound is subjected to reaction conditions that might compromise its stereochemical integrity, chiral HPLC can quantify the formation of the undesired L-enantiomer. This is crucial for developing synthetic methods that preserve the stereochemistry of the starting material. The high sensitivity and resolution of HPLC make it the method of choice for the accurate determination of enantiomeric excess in pharmaceutical agents and their intermediates. heraldopenaccess.usuma.es

Computational and Theoretical Investigations of D Threonine Benzyl Ester Systems

Molecular Docking and Binding Affinity Studies in Biocatalysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of biocatalysis, docking studies are instrumental in understanding how D-Threonine Benzyl (B1604629) Ester fits into the active site of enzymes, such as esterases or threonine aldolases. These simulations provide insights into the binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity, which can be correlated with the enzyme's catalytic efficiency.

Research findings from docking simulations can elucidate the structural basis for substrate specificity and enantioselectivity. By modeling the placement of D-Threonine Benzyl Ester within an enzyme's catalytic pocket, researchers can identify crucial amino acid residues that stabilize the substrate-enzyme complex. The calculated binding energy or docking score serves as a quantitative estimate of the binding affinity. For example, docking this compound into the active site of a lipase could reveal the proximity of the ester's carbonyl carbon to the catalytic serine residue, a critical factor for hydrolysis. nih.gov Such studies are invaluable for enzyme engineering efforts aimed at enhancing catalytic performance for specific substrates. nih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with Lipase This table illustrates the type of data generated from a molecular docking simulation. The values are representative examples.

ParameterValueInteracting ResiduesInteraction Type
Binding Energy (kcal/mol)-7.8Ser105, His224, Asp193Hydrogen Bond, Covalent
Docking Score-8.5Leu145, Phe189, Trp88Hydrophobic
RMSD (Å)1.2Gly106, Gly107van der Waals
Inhibition Constant (Ki) (µM)2.5 (predicted)Ser105Hydrogen Bond

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio quantum mechanical methods are used to investigate the electronic structure and energetics of molecules from first principles. These calculations provide a detailed understanding of molecular geometry, conformational preferences, and reaction mechanisms.

This compound is a flexible molecule with several rotatable bonds, leading to a multitude of possible three-dimensional structures, or conformers. Conformational analysis using DFT is employed to identify the most stable, low-energy conformers. scirp.org This process involves systematically rotating key dihedral angles (e.g., along the Cα-Cβ bond or the ester linkage) and calculating the potential energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface represent stable conformers. nih.gov

The results of these calculations can be visualized on a Ramachandran-like plot, showing the relative energies of different conformations. nih.gov Understanding the preferred conformation is critical, as the molecule's shape dictates how it interacts with other molecules, including enzyme active sites. Solvation models are often included in these calculations to simulate the effects of a solvent environment on conformational stability. scirp.org

Table 2: Relative Energies of this compound Conformers from DFT Calculations This table presents hypothetical data from a DFT-based conformational analysis. Energies are relative to the most stable conformer (Conformer 1).

Conformer IDDihedral Angle (φ, ψ)Relative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
1(-65°, 140°)0.000.00
2(57°, -60°)1.250.95
3(180°, 180°)4.103.20
4(-70°, -55°)2.501.80

Threonine aldolases are enzymes that catalyze the reversible retro-aldol cleavage of threonine into glycine and an aldehyde. nih.govresearchgate.net DFT calculations are a powerful tool for elucidating the step-by-step mechanism of this reaction at the quantum level. Researchers can model the reaction pathway, including the formation of the pyridoxal-5'-phosphate (PLP) cofactor-substrate aldimine, the Cα-Cβ bond cleavage, and the release of products. nih.gov

These calculations allow for the characterization of transition states—the high-energy species that exist transiently between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By mapping the entire energy profile of the reaction, DFT can identify the rate-limiting step and provide insights into how the enzyme's active site residues catalyze the reaction by stabilizing transition states.

Table 3: Calculated Activation Energies for Key Steps in Threonine Aldolase Catalysis This table shows hypothetical activation energies (Ea) for the retro-aldol reaction of this compound, as would be determined by DFT calculations.

Reaction StepDescriptionActivation Energy (Ea) (kcal/mol)
1. Aldimine FormationCovalent bond formation with PLP cofactor12.5
2. Cα-Proton AbstractionRemoval of the alpha-proton by an active site base15.2
3. Cα-Cβ Bond CleavageThe key bond-breaking step (rate-limiting)21.8
4. Product ReleaseRelease of benzaldehyde and glycine ester8.0

The reactivity of this compound is governed by both steric and electronic factors. The bulky benzyl group introduces significant steric hindrance around the ester carbonyl, which can influence its susceptibility to nucleophilic attack compared to smaller esters like methyl or ethyl esters. researchgate.net The electronic properties are dictated by the distribution of electrons within the molecule, which can be quantified using DFT.

Calculations such as Natural Bond Orbital (NBO) analysis and mapping of the molecular electrostatic potential (MEP) can reveal the partial atomic charges and regions of high or low electron density. For instance, the carbonyl carbon of the ester group will have a significant positive partial charge, making it an electrophilic site. DFT can be used to analyze how substituents on the benzyl ring would alter the electronic properties and, consequently, the reactivity of the ester. These theoretical insights are crucial for predicting how structural modifications will impact the molecule's chemical behavior. nih.gov

Table 4: DFT-Calculated Electronic and Steric Properties This table compares hypothetical calculated properties for this compound with its methyl ester analog to illustrate steric and electronic effects.

PropertyThis compoundD-Threonine Methyl Ester
Mulliken Charge on C=O Carbon+0.58 e+0.62 e
HOMO-LUMO Gap (eV)5.46.1
Molecular Volume (ų)210.5135.2
Dipole Moment (Debye)2.82.1

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For this compound, a QSAR model could be developed to predict the biocatalytic performance or inhibitory activity of its derivatives.

The process involves several steps:

Data Set Generation: A series of derivatives of this compound is synthesized, varying substituents on the benzyl ring or changing the ester group. Their biological activity (e.g., enzyme inhibition constant, Ki) is experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., dipole moment), and topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding synthetic efforts toward more potent or effective compounds and reducing the need for extensive experimental screening.

Table 5: Example of a QSAR Model for D-Threonine Ester Derivatives This table presents a hypothetical data set and the resulting QSAR equation for a series of enzyme inhibitors based on the D-Threonine ester scaffold.

CompoundSubstituent (R)LogPMolecular WeightActivity (log 1/Ki)Predicted Activity
1-H1.5209.245.25.18
2-Cl2.1243.685.85.79
3-OCH31.4239.275.45.35
4-NO21.6254.244.94.91

Resulting QSAR Equation: log(1/Ki) = 0.85 * LogP - 0.01 * MW + 4.2

Emerging Research Areas and Future Perspectives

Development of Green Chemistry Approaches for D-Threonine Benzyl (B1604629) Ester Synthesis

Traditional methods for synthesizing amino acid benzyl esters, such as the Fischer-Speier esterification, have often relied on hazardous solvents like benzene (B151609) or carbon tetrachloride for the azeotropic removal of water. googleapis.comarizona.educhemimpex.com In line with the principles of green chemistry, recent research has focused on identifying safer and more environmentally benign solvent alternatives.

Key developments include the use of cyclohexane (B81311) as a direct replacement for benzene. googleapis.compu-toyama.ac.jp This approach has been successfully applied to the preparation of various L- and D-amino acid benzyl esters, yielding enantiomerically pure products. googleapis.compu-toyama.ac.jp For more polar amino acids, where cyclohexane is less effective, "green ethers" such as 2-methyltetrahydrofuran (B130290) (Me-THF) have proven to be excellent alternatives. arizona.educhemimpex.com These solvents are not only less toxic but can also lead to high yields of the desired ester without causing racemization, a critical factor for maintaining the chiral integrity of D-Threonine Benzyl Ester. arizona.educhemimpex.com These advancements represent a significant step towards making the production of this important synthetic intermediate more sustainable.

Interactive Data Table: Comparison of Solvents in Benzyl Ester Synthesis
SolventClassificationKey Advantages in EsterificationRelevant Findings
Benzene / Carbon TetrachlorideTraditional / HazardousEffective azeotropic removal of water.Identified as highly hazardous solvents to be avoided. arizona.educhemimpex.com
Toluene (B28343)Alternative (with limitations)Forms a water azeotrope.Can cause partial or total racemization of the amino acid ester due to a high boiling point. googleapis.compu-toyama.ac.jp
CyclohexaneGreen AlternativeEfficiently removes water azeotropically; lower toxicity.Validated for producing enantiomerically pure benzyl esters of several amino acids. googleapis.compu-toyama.ac.jp
2-Methyltetrahydrofuran (Me-THF)Green AlternativeEffective for more polar substrates; considered a "green ether".Shown to produce enantiomerically pure benzyl esters in good yield for 'problematic' amino acids. arizona.educhemimpex.com

Integration into Novel Bioactive Scaffolds and Chemical Libraries

This compound serves as a crucial starting material and intermediate in the synthesis of complex, biologically active molecules. Its defined stereochemistry and protected carboxyl group make it an ideal building block for introducing the D-threonine scaffold into larger structures.

Research has demonstrated its use in the synthesis of potential inhibitors for the anthrax lethal factor, a key virulence component of Bacillus anthracis. In these synthetic pathways, N-Trityl-D-threonine benzyl ester is utilized as a foundational element to construct more complex molecules for screening. googleapis.com Furthermore, it has been incorporated as a key intermediate in the synthesis of complex lipo-glycopeptides. uniq.edu.iq Its role as a building block is critical in drug development, where it facilitates the creation of novel therapeutic agents, including those targeting neurological disorders. nii.ac.jp

Advancements in Biocatalytic Production and Derivatization

Biocatalysis offers a powerful and highly specific alternative to traditional chemical methods for both the production and modification of chiral compounds like this compound. Enzymes can operate under mild conditions, often with exquisite stereospecificity, minimizing byproducts and avoiding the need for harsh reagents.

Research has identified that this compound is a substrate for certain enzymes, such as D-aminopeptidase from Ochrobactrum anthropi. ebin.pub This enzyme can utilize D-amino acid esters as acyl donors in organic solvents to synthesize D-amino acid derivatives, such as amides or peptides. ebin.pub The ability of this class of enzymes to act on this compound opens avenues for its use in enzymatic peptide synthesis, allowing for the controlled incorporation of D-threonine units into peptide chains. This biocatalytic derivatization is a key area of advancement for creating novel peptides with tailored functions.

Interactive Data Table: Substrate Activity of D-Aminopeptidase with this compound
SubstrateEnzyme SourceRelative Activity (%)Significance
D-Alanine amideOchrobactrum anthropi100Reference substrate for activity comparison. ebin.pub
D-Threonine amideOchrobactrum anthropi20Shows enzyme activity on the corresponding amide. ebin.pub
This compoundOchrobactrum anthropi3.2Confirms the ester is recognized and processed by the enzyme, enabling its use as an acyl donor.

Exploration of New Protecting Group Chemistries and Orthogonal Deprotection Strategies

In multi-step syntheses, particularly in peptide chemistry, the benzyl ester is part of a broader protecting group strategy. The concept of orthogonality—where one protecting group can be removed under specific conditions without affecting others—is paramount. The benzyl ester of the C-terminus is typically removed by hydrogenolysis.

This allows it to be used in conjunction with acid-labile groups like the tert-butoxycarbonyl (Boc) group or base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection. For instance, synthetic routes involving intermediates derived from this compound have successfully employed Fmoc protection for the amino group. uniq.edu.iq In other complex syntheses, a trityl (Trt) group, which is also acid-labile, has been used to protect the N-terminus of this compound. googleapis.com The exploration of these combinations allows for intricate and precise molecular construction, enabling the selective modification of different parts of a molecule.

Application in Materials Science and Polymer Chemistry (as monomer units)

Amino acid derivatives are increasingly recognized for their potential as monomers in the synthesis of advanced biomaterials and functional polymers. This compound, as a protected amino acid, is fundamentally a monomer unit for the synthesis of polypeptides. These polymers can have highly ordered secondary structures (e.g., alpha-helices, beta-sheets) and exhibit properties useful in materials science, such as self-assembly and specific molecular recognition.

The inclusion of a D-amino acid like D-threonine can impart unique characteristics to a peptide-based polymer, most notably resistance to enzymatic degradation by common proteases, which typically recognize L-amino acids. This enhanced stability is a significant advantage for the development of long-lasting biomaterials for applications in tissue engineering, drug delivery, and hydrogels. The benzyl ester functionality facilitates the polymerization process, particularly in chemoenzymatic methods where it has been shown to enhance substrate affinity and polymerization efficiency.

High-Throughput Synthesis and Screening of this compound Derivatives

The demand for new therapeutic agents has accelerated the adoption of high-throughput synthesis and screening (HTS) methodologies. In this context, this compound serves as a valuable starting scaffold for generating chemical libraries of related but diverse compounds.

For example, derivatives of this compound have been synthesized as part of libraries aimed at discovering novel enzyme inhibitors. googleapis.com A notable application is in the search for inhibitors of the Bacillus anthracis lethal factor, where compounds derived from N-Trityl-D-threonine benzyl ester were synthesized for evaluation in high-throughput screening assays. googleapis.com The development of efficient synthetic routes starting from this compound is crucial for enabling the rapid production of numerous analogs needed for such large-scale screening campaigns, ultimately accelerating the pace of drug discovery.

Q & A

Q. What are the standard synthetic routes for preparing D-Threonine Benzyl Ester, and how do protecting groups influence yield and purity?

this compound is typically synthesized via esterification of D-Threonine using benzyl chloride or benzyl bromide in the presence of a base (e.g., triethylamine) under anhydrous conditions . The benzyl group acts as a carboxyl-protecting group, preventing side reactions during peptide synthesis. Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., DMF or THF), and stoichiometric control of the benzylating agent to minimize racemization . Post-synthesis, purification via flash chromatography or recrystallization is recommended to isolate the enantiomerically pure product.

Q. How is this compound characterized to confirm structural integrity and enantiomeric purity?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify esterification (e.g., benzyl proton signals at δ 5.1–5.3 ppm) and threonine backbone integrity .
  • HPLC with Chiral Columns : To assess enantiomeric purity, using mobile phases like hexane/isopropanol with trifluoroacetic acid as an ion-pairing agent .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ for C11_{11}H15_{15}NO3_3: theoretical m/z 210.11) .

Q. What role does the benzyl ester group play in peptide synthesis applications?

The benzyl ester protects the carboxyl group of D-Threonine during solid-phase peptide synthesis (SPPS), preventing unwanted nucleophilic attacks. Its stability under basic conditions allows selective deprotection via hydrogenolysis (e.g., Pd/C, H2_2) or acidolysis (e.g., TFA) . Comparative studies suggest benzyl esters offer superior stability over methyl esters in prolonged SPPS workflows .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic, basic, or enzymatic conditions, and how can this inform deprotection strategies?

  • Acidic Conditions : Benzyl esters are stable in mild acids (e.g., acetic acid) but cleaved by strong acids (e.g., HBr in acetic acid) .
  • Basic Conditions : Resistant to hydrolysis at pH < 10, making them suitable for alkaline reaction environments .
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) may selectively hydrolyze esters under mild conditions, though efficiency depends on solvent systems (e.g., tert-butanol/water mixtures) . Optimization requires kinetic modeling to balance reaction rate and enzyme denaturation .

Q. What experimental approaches address contradictions in reported enantiomeric purity data for this compound?

Discrepancies often arise from:

  • Racemization during synthesis : Controlled by low-temperature reactions and avoiding prolonged exposure to bases .
  • Analytical Method Variability : Cross-validate results using orthogonal techniques (e.g., chiral HPLC vs. polarimetry) and standardize mobile-phase conditions .
  • Impurity Profiles : Use high-resolution LC-MS to detect trace byproducts (e.g., diastereomers or benzyl alcohol adducts) .

Q. Can enzymatic synthesis methods replace traditional chemical routes for producing this compound?

Enzyme-catalyzed esterification (e.g., using immobilized lipases) offers greener alternatives with lower racemization risks. However, challenges include:

  • Solvent Compatibility : Enzymes often require non-polar solvents (e.g., hexane), which may limit substrate solubility .
  • Kinetic Limitations : Optimize enzyme loading (e.g., 10–20% w/w) and water activity (aw_w ~0.6) to maximize conversion rates . Comparative studies show chemical routes achieve higher yields (>85%) but require rigorous purification to mitigate racemization .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and reagent ratios.
  • Deprotection Validation : Monitor reaction progress via TLC or in-line IR spectroscopy to avoid over-acidolysis .
  • Data Reproducibility : Adopt pharmacopeial reference standards (e.g., USP-grade D-Threonine) to minimize batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.